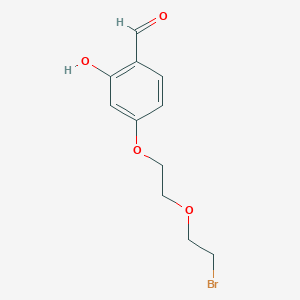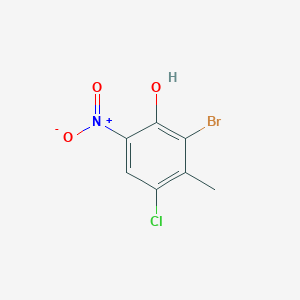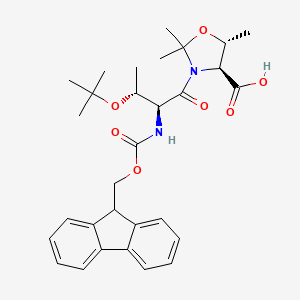
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, abbreviated as EBFP, is an organic compound that has been widely studied in recent years. It has been found to have a variety of applications in scientific research and lab experiments.
Aplicaciones Científicas De Investigación
Pharmacological Research
This compound is a valuable resource in pharmacological research due to its pyrrole ring system, which is a common scaffold in many biologically active compounds. The pyrrole subunit is found in various therapeutic agents, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more . Its diverse applications in medicinal chemistry make it a target for synthesizing new analogs with potential biological activities.
Anticancer Activity
Pyrrole derivatives are known to possess anticancer properties. The structural framework of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate allows for the development of new analogs that could be tested for their efficacy against various types of cancer, such as leukemia, lymphoma, and myelofibrosis .
Anti-Infective Agents
The pyrrole ring system is also significant in the development of anti-infective agents. Compounds containing this structure have been explored for their antibacterial, antifungal, antiprotozoal, and antimalarial properties. This makes Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate a candidate for the synthesis of new drugs targeting infectious diseases .
Antiviral Research
Indole derivatives, which share a similar core structure to pyrrole compounds, have shown anti-viral activity. By extension, Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate could be utilized in the synthesis of compounds to combat viral infections, such as hepatitis C virus (HCV) .
Biomarker Development
Pyrrole-2-carboxaldehyde derivatives, which are structurally related to Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, have been identified as biomarkers for diseases like diabetes. These compounds can be produced by reactions involving glucose and amino acids, indicating the potential of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate in the development of new diagnostic markers .
Natural Product Synthesis
The pyrrole-2-carboxaldehyde group is found in many natural products isolated from fungi, plants, and microorganisms. Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate could serve as a starting point for the synthesis of natural product analogs with various physiological activities .
Propiedades
IUPAC Name |
ethyl 1-benzyl-4-fluoro-3-hydroxypyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-2-19-14(18)12-13(17)11(15)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBONUZIUHNJFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)


![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)



